C-131,2,3,6,7,8-HxCDD

概要

説明

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin, a class of compounds known for their environmental persistence and toxicity. This compound is often detected in domestic meat and poultry and is used as a standard for environmental testing and research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. High-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) are often employed to ensure the purity and specificity of the compound .

Industrial Production Methods

Industrial production methods for C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin are not commonly documented due to its toxic nature. it is often produced as a by-product in the manufacturing of pesticides and during the incineration of chlorine-containing substances .

化学反応の分析

Types of Reactions

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more toxic congeners.

Reduction: This reaction can potentially detoxify the compound.

Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure specificity .

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated dibenzo-p-dioxins, which can vary in their toxicity and environmental impact .

科学的研究の応用

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is widely used in scientific research for:

Environmental Testing: It serves as a standard for detecting and quantifying dioxins in environmental samples.

Toxicology Studies: Researchers study its effects on living organisms to understand its toxicity and mechanisms of action.

Chemical Analysis: It is used to develop and validate analytical methods for detecting dioxins in various matrices.

作用機序

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AH receptor). This binding initiates a cascade of cellular events, leading to changes in gene expression and potentially toxic effects. The AH receptor plays a role in various physiological processes, including rhythmic functions and organ development .

類似化合物との比較

Similar Compounds

- 1,2,3,7,8-Pentachlorodibenzo-p-dioxin

- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin

- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin

- 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin

- 2,3,7,8-Tetrachlorodibenzo-p-dioxin

Uniqueness

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is unique due to its specific chlorination pattern, which affects its binding affinity to the AH receptor and its overall toxicity. This makes it a critical compound for studying the toxicological effects of dioxins .

生物活性

C-131,2,3,6,7,8-HxCDD (1,2,3,6,7,8-hexachlorodibenzo-p-dioxin) is a member of the dioxin family known for its environmental persistence and potential toxicological effects. This compound is classified as a chlorinated dibenzo-p-dioxin and has been studied extensively due to its biological activity and implications for human health. This article reviews the biological activity of this compound based on diverse research findings.

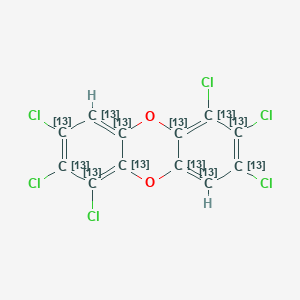

1,2,3,6,7,8-HxCDD is characterized by its molecular formula , a molecular weight of approximately 390.86 g/mol, and a complex structure that includes multiple chlorine substitutions. Its chemical structure contributes significantly to its biological activity and interaction with cellular mechanisms.

The biological activity of this compound primarily involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it initiates a cascade of intracellular signaling pathways that lead to the expression of various genes involved in xenobiotic metabolism and other physiological processes:

- AhR Activation : The binding of this compound to AhR results in its translocation to the nucleus where it regulates gene expression related to detoxification enzymes such as cytochrome P450s (CYP1A1) .

- Toxicological Effects : Activation of AhR can lead to adverse effects including immunotoxicity and carcinogenicity. Studies have shown that exposure to this compound can result in liver tumors in animal models .

Carcinogenicity

This compound is classified as a probable human carcinogen based on sufficient evidence from animal studies showing hepatic tumors . The U.S. EPA has established an oral slope factor of per mg/kg-day for estimating cancer risk associated with exposure .

Non-Cancer Effects

In addition to carcinogenic effects:

- Endocrine Disruption : Research indicates that this compound may disrupt endocrine functions by affecting hormone levels and signaling pathways .

- Developmental Toxicity : Exposure during critical developmental windows has been linked to impaired neurodevelopmental outcomes in offspring .

Case Studies

Several case studies highlight the biological activity and health impacts associated with this compound:

- Poultry Contamination Study : A study investigated the transfer of dioxins through poultry production chains. It was found that muscle samples from poultry had elevated levels of this compound compared to their litter sources. This suggests bioaccumulation and transformation processes occurring in vivo .

- Cancer Risk Assessment : A cohort study examined the relationship between dioxin exposure and cancer incidence among workers in industrial settings. The findings indicated a significant correlation between exposure levels of this compound and increased liver cancer rates .

Table 1: Summary of Biological Effects

| Effect Type | Description | Reference |

|---|---|---|

| Carcinogenicity | Hepatic tumors in rodent models | |

| Endocrine Disruption | Altered hormone levels | |

| Developmental Toxicity | Impaired neurodevelopment in offspring |

Table 2: Exposure Levels and Health Outcomes

| Study Type | Population | Exposure Level | Health Outcome |

|---|---|---|---|

| Occupational | Industrial workers | High (ng/kg body weight) | Increased liver cancer risk |

| Environmental | Poultry consumers | Moderate (pg/g) | Bioaccumulation observed |

特性

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLUIPQDHHPDJJ-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13C](=[13C]3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911304 | |

| Record name | 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109719-81-5 | |

| Record name | 1,2,3,6,7,8-HxCDD-13C12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109719-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。